N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide
Description
N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a morpholine group, which is a common motif in pharmaceuticals due to its stability and bioavailability.
Properties
Molecular Formula |
C20H21N5O4 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C20H21N5O4/c1-23-18-6-5-15(21-20(26)14-3-2-4-16(11-14)25(27)28)12-17(18)22-19(23)13-24-7-9-29-10-8-24/h2-6,11-12H,7-10,13H2,1H3,(H,21,26) |
InChI Key |
AQYJDFAGGXJSLU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N=C1CN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. One common method involves the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The morpholine group is then introduced via a Mannich reaction, which involves the condensation of formaldehyde, morpholine, and the benzodiazole intermediate .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The benzodiazole ring can be reduced to a benzodiazepine under specific conditions.
Substitution: The morpholine group can be substituted with other amines or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Amino derivatives of the original compound.
Reduction: Benzodiazepine derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3-NITROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine group enhances its binding affinity and selectivity, while the benzodiazole core provides structural stability. The nitro group can participate in redox reactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- **N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3-NITROBENZAMIDE
- **N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3-AMINOBENZAMIDE
- **N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3-HYDROXYBENZAMIDE
Uniqueness
The presence of the nitro group in N-{1-METHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-3-NITROBENZAMIDE distinguishes it from its analogs, providing unique redox properties and potential for diverse chemical transformations. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .
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